molecular formula C27H25ClN4O3 B11448615 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11448615
M. Wt: 489.0 g/mol
InChI Key: VYQVVRBCOYJBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the quinazoline core. The process often includes:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Chlorophenyl Group: This step involves the use of chlorophenyl derivatives in a coupling reaction.

    Final Assembly: The final product is obtained through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.

Scientific Research Applications

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione stands out due to its unique combination of a quinazoline core, piperazine ring, and chlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25ClN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35)

InChI Key

VYQVVRBCOYJBOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.